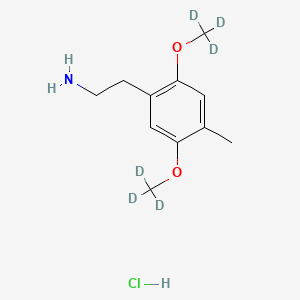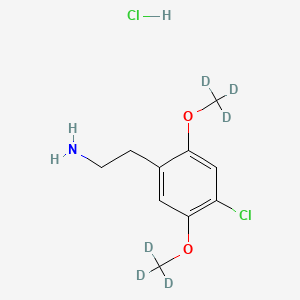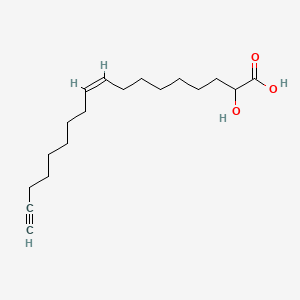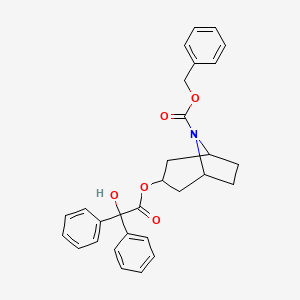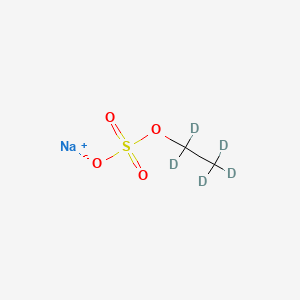
Sulfato de Etil-d5 de Sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Ethyl-d5 Sulfate is a stable isotope labelled metabolite of ethanol in humans . It is also a potential biomarker of acute alcohol intake . It is used in forensic and toxicology reference materials .
Molecular Structure Analysis
The molecular formula of Sodium Ethyl-d5 Sulfate is C2D5NaO4S . It has a molecular weight of 153.14 .Physical and Chemical Properties Analysis
The physical and chemical properties of Sodium Ethyl-d5 Sulfate include a melting point of >152° C (dec.) . Other properties such as density, boiling point, and flash point are not available .Aplicaciones Científicas De Investigación
Material de Referencia Certificado
El Sulfato de Etil-d5 de Sodio es un material de referencia certificado . Se utiliza en los laboratorios para garantizar la precisión de las mediciones. El compuesto sirve como estándar para comparación en varios procedimientos analíticos y experimentales .
Estándar Interno en Aplicaciones de LC/MS o GC/MS
Este compuesto es adecuado como estándar interno en aplicaciones de Cromatografía Líquida/Espectrometría de Masas (LC/MS) o Cromatografía de Gases/Espectrometría de Masas (GC/MS) . Estas técnicas se utilizan ampliamente en química analítica para la separación y el análisis de compuestos. Un estándar interno como el this compound ayuda a mejorar la precisión y confiabilidad de estos métodos .
Pruebas de Alcohol en Sangre/Etanol
El this compound se puede utilizar en pruebas de alcohol en sangre o etanol . Puede ayudar a detectar la presencia y medir la cantidad de alcohol en la sangre de una persona, lo cual es crucial en toxicología forense o clínica .
Análisis de Toxicología Forense o Clínica
En el campo de la toxicología forense o clínica, el this compound se puede utilizar para varios análisis . Por ejemplo, puede ayudar a identificar y cuantificar sustancias tóxicas o productos químicos en una muestra biológica .
Pruebas de Drogas en Orina
Este compuesto también se puede utilizar en pruebas de drogas en orina . Puede ayudar a detectar la presencia de ciertas drogas en la orina de una persona, lo cual es importante en contextos médicos, legales o laborales
Mecanismo De Acción
Target of Action
Sodium Ethyl-d5 Sulfate is a labeled metabolite of ethanol in humans . It is primarily used as a biomarker for acute alcohol consumption . The primary targets of Sodium Ethyl-d5 Sulfate are the enzymes and biochemical pathways involved in ethanol metabolism .
Mode of Action
Ethanol is metabolized in the liver by alcohol dehydrogenase to acetaldehyde, which is then further metabolized to acetate by aldehyde dehydrogenase . Sodium Ethyl-d5 Sulfate may be involved in similar biochemical reactions.
Biochemical Pathways
Sodium Ethyl-d5 Sulfate is involved in the metabolic pathways of ethanol . Ethanol metabolism occurs primarily in the liver, where it is converted to acetaldehyde by alcohol dehydrogenase. Acetaldehyde is then further metabolized to acetate by aldehyde dehydrogenase . These reactions also produce NADH, which can affect the redox state of liver cells and contribute to the toxic effects of alcohol .
Pharmacokinetics
Ethanol is rapidly absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine, breath, and sweat .
Result of Action
These can include changes in cell membrane fluidity, alterations in various signaling pathways, and toxic effects on the liver .
Action Environment
The action of Sodium Ethyl-d5 Sulfate can be influenced by various environmental factors. For example, the acidity of the environment can affect the formation of organosulfates . Temperature can also influence the formation of secondary organic aerosols, which can affect human health and climate change prediction . Furthermore, the presence of other substances, such as other alcohol metabolites, can potentially interact with Sodium Ethyl-d5 Sulfate and affect its action .
Análisis Bioquímico
Biochemical Properties
Sodium Ethyl-d5 Sulfate interacts with various enzymes and proteins in the body. It is a metabolite of ethanol, indicating that it is involved in the metabolic pathways of ethanol
Cellular Effects
The effects of Sodium Ethyl-d5 Sulfate on cells and cellular processes are not well-documented. As a metabolite of ethanol, it may influence cell function indirectly through the effects of alcohol on the body. Alcohol can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a metabolite of ethanol, it may exert its effects at the molecular level through the metabolic pathways of alcohol This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Sodium Ethyl-d5 Sulfate is involved in the metabolic pathways of ethanol It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels
Propiedades
IUPAC Name |
sodium;1,1,2,2,2-pentadeuterioethyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1/i1D3,2D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLOOYQHUHGIRJ-LUIAAVAXSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


